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Compound of Interest

Compound Name: 2-(3-Ethoxyphenoxy)-ethylamine

CAS No.: 26690-41-5

Cat. No.: B3120613

Get Quote

Executive Summary
Compound: 2-(3-Ethoxyphenoxy)-ethylamine (Meta-isomer).

CAS (Analog Reference): 6487-86-1 (Methoxy analog); Specific CAS for 3-ethoxy variant is

often vendor-specific or patent-referenced.

Molecular Formula: C

H

NO

.

Key Application: Building block for pharmaceutical synthesis; regioisomer differentiation is

critical for QC.

Primary Analytical Challenge: Distinguishing the meta-substitution pattern from the

commercially prevalent ortho-isomer (Tamsulosin intermediate).
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Experimental Methodology
To ensure reproducible data, the following self-validating protocol is recommended. This

workflow minimizes atmospheric interference (CO

/H

O) which can obscure critical amine bands.

Protocol: Attenuated Total Reflectance (ATR) FTIR
Rationale: As an ethoxy-substituted phenoxyethylamine, the free base is typically a viscous oil

or low-melting solid. ATR is superior to KBr pellets here, avoiding hygroscopic water absorption

that mimics amine signals.

Instrument Setup:

Crystal: Diamond or ZnSe (Single bounce).

Resolution: 4 cm

.

Scans: 32 sample scans vs. 32 background scans.

Range: 4000 – 600 cm

.

Sample Application:

Apply ~10 µL of the neat oil (or ~5 mg if solid salt) directly to the crystal center.

Critical Step: If analyzing the HCl salt, ensure the pressure arm applies uniform force to

maximize contact.

Validation Check:

Verify the baseline is flat at 2000–2500 cm
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(absence of scattering).

Ensure CO

doublet (2350 cm

) is subtracted.

Analytical Workflow Diagram
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Caption: Standardized ATR-FTIR workflow ensuring signal integrity before spectral

interpretation.

Spectral Analysis & Assignment
The spectrum of 2-(3-Ethoxyphenoxy)-ethylamine is defined by three distinct regions. The

assignments below synthesize data from standard aromatic ether and primary amine

correlations.

A. High Frequency Region (4000 – 2800 cm )
This region confirms the presence of the primary amine and the alkyl chains.
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Frequency (cm

)
Functional Group Vibrational Mode Diagnostic Note

3380 & 3310
Primary Amine (-NH

)

N-H Stretch (Asym &

Sym)

Key Identifier. Appears

as a "doublet."

Distinguishes product

from secondary amine

impurities.

3050 - 3010 Aromatic Ring
C-H Stretch (sp

)

Weak intensity, just

above 3000 cm

.

2980 - 2850 Ethyl/Ethylene Chains
C-H Stretch (sp

)

Strong bands due to

the ethyl ether (-OCH

CH

) and ethylamine (-CH

CH

N-) chains.

B. Fingerprint Region (1600 – 1000 cm )
This region confirms the ether linkages and the aromatic ring.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3120613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm

)
Functional Group Vibrational Mode Diagnostic Note

1600 & 1585 Benzene Ring C=C Ring Breathing

Often appears as a

doublet in meta-

substituted rings.

1590 - 1560 Primary Amine
N-H Bending

(Scissoring)

Medium band, often

overlapping with

aromatic signals.

1260 - 1240
Aromatic Ether (Ar-O-

C)

C-O Asymmetric

Stretch

Very Strong.

Characteristic of the

phenoxy linkage.

1150 - 1040
Aliphatic Ether (C-O-

C)
C-O Stretch

Associated with the

ethoxy side chain.

C. Regioisomer Region (1000 – 600 cm )
CRITICAL SECTION: This is the only region that definitively distinguishes the 3-ethoxy (meta)

target from the 2-ethoxy (ortho) alternative.

Meta-Substitution (1,3-disubstituted): Characterized by three bands in the out-of-plane

(OOP) bending region.

~690 cm

~780 cm

(Often the strongest diagnostic band for meta)

~880 cm

(Lone hydrogen wag)

Ortho-Substitution (1,2-disubstituted): Characterized by a single strong band near 750 cm

.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3120613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Performance: Product vs. Alternatives
In drug development, this compound is often compared against its starting material (3-

ethoxyphenol) or its regioisomer.

Table 1: Spectral Differentiation Matrix

Feature
Target: 2-(3-

Ethoxyphenoxy)-

ethylamine

Alternative 1: 2-(2-

Ethoxyphenoxy)-

ethylamine

Alternative 2: 3-

Ethoxyphenol

(Precursor)

3300-3400 cm Doublet (N-H Stretch) Doublet (N-H Stretch)
Broad Singlet (O-H

Stretch)

1700 cm Absent Absent Absent

750-800 cm
~780 & 690 cm

(Meta pattern)

~750 cm

(Ortho pattern)

~780 & 690 cm

(Meta pattern)

Chemical Context Target Scaffold
Common Tamsulosin

Intermediate
Starting Material

Decision Logic for Identification
Use the following logic gate to interpret the spectrum during QC.
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Caption: Logic gate for distinguishing the target meta-isomer from precursors and ortho-

isomers.
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To cite this document: BenchChem. [Comparative Guide: FTIR Spectrum Analysis of 2-(3-
Ethoxyphenoxy)-ethylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3120613/docs#comparative-guide-ftir-spectrum-
analysis-of-2-3-ethoxyphenoxy-ethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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